1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide
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Description
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Hydrobromide is a chemical compound used in the synthetic preparation of guanidinothiazoles as T-type calcium channel blockers . It has a molecular weight of 297.17 + x (80.91) and a molecular formula of C10H9BrN4S·x HBr .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound has a complexity of 270 and a covalently-bonded unit count of 2 . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 3 . The compound’s topological polar surface area is 106Ų .Future Directions
properties
IUPAC Name |
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEAZNFIAZAIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide |
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